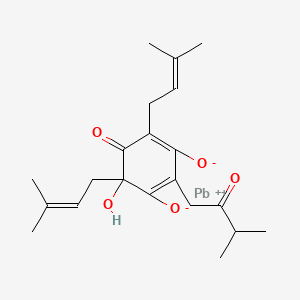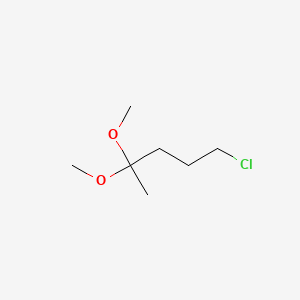![molecular formula C12H19ClN2O2 B13767803 [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride CAS No. 63884-74-2](/img/structure/B13767803.png)
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is a chemical compound with the molecular formula C12H19ClN2O2 It is known for its unique structure, which includes a dimethylcarbamoyloxy group attached to a methylphenyl ring, and a dimethylazanium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.
作用機序
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide
- 4-(dimethylcarbamoyloxy)phenylacetic acid
Uniqueness
Compared to similar compounds, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities that are not observed in other compounds.
特性
CAS番号 |
63884-74-2 |
|---|---|
分子式 |
C12H19ClN2O2 |
分子量 |
258.74 g/mol |
IUPAC名 |
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H |
InChIキー |
AZUXNDIISFEPIT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)










![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
